

# Spectroscopic Profile of 1,1-Diphenyl-1-propanol: A Technical Guide

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## Compound of Interest

Compound Name: 1,1-Diphenyl-1-propanol

Cat. No.: B3053186

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This technical guide provides a comprehensive overview of the key spectroscopic data for the tertiary alcohol, **1,1-Diphenyl-1-propanol** (CAS No: 5180-33-6). The document details experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presented in a clear, tabular format for ease of reference and comparison. Furthermore, detailed experimental protocols for each analytical technique are provided, alongside a workflow diagram illustrating the general process of spectroscopic analysis.

## Spectroscopic Data Summary

The following tables summarize the essential quantitative data obtained from the spectroscopic analysis of **1,1-Diphenyl-1-propanol**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR (Proton NMR) Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~7.20-7.50	Multiplet	10H	Aromatic protons (C <sub>6</sub> H <sub>5</sub> )
~2.20	Quartet	2H	Methylene protons (-CH <sub>2</sub> )
~2.15	Singlet	1H	Hydroxyl proton (-OH)
~0.85	Triplet	3H	Methyl protons (-CH <sub>3</sub> )

#### <sup>13</sup>C NMR (Carbon-13 NMR) Data

Chemical Shift ( $\delta$ ) ppm	Assignment
~146.5	Quaternary aromatic carbons (C-ipso)
~128.0	Aromatic methine carbons (-CH)
~126.5	Aromatic methine carbons (-CH)
~125.5	Aromatic methine carbons (-CH)
~78.0	Quaternary carbinol carbon (C-OH)
~35.0	Methylene carbon (-CH <sub>2</sub> )
~8.0	Methyl carbon (-CH <sub>3</sub> )

Note: The chemical shifts for NMR data are predicted based on established principles and data from analogous structures, as direct experimental spectra were not available in the cited public databases.

## Infrared (IR) Spectroscopy

The IR spectrum of **1,1-Diphenyl-1-propanol** is characterized by the following significant absorption bands.

Wavenumber (cm <sup>-1</sup> )	Functional Group	Vibrational Mode
~3450 (broad)	O-H	Stretching (alcohol)
~3060, 3020	C-H	Stretching (aromatic)
~2970, 2930, 2870	C-H	Stretching (aliphatic)
~1600, 1490, 1445	C=C	Stretching (aromatic ring)
~1190	C-O	Stretching (tertiary alcohol)
~760, 700	C-H	Out-of-plane bending (monosubstituted benzene)

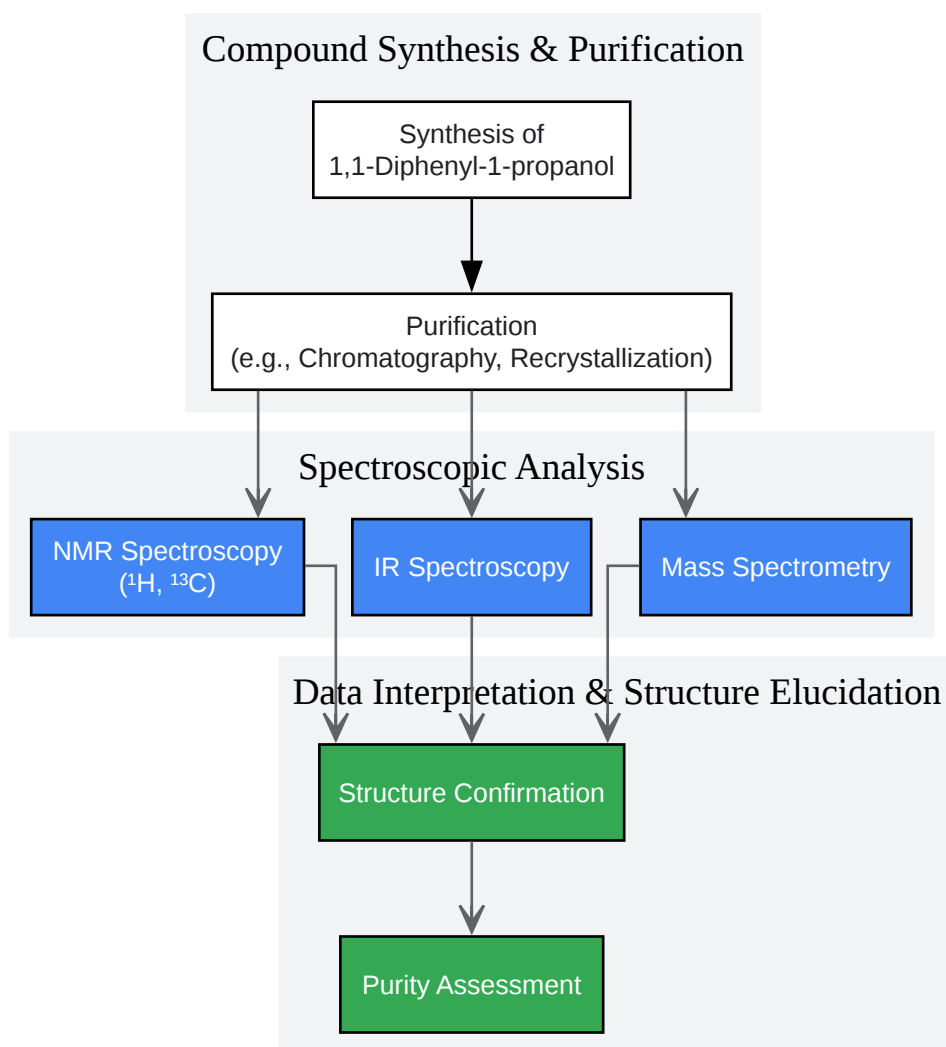
## Mass Spectrometry (MS)

The mass spectrum of **1,1-Diphenyl-1-propanol** shows a distinct fragmentation pattern under electron ionization.

Mass-to-Charge Ratio (m/z)	Proposed Fragment Ion	Relative Abundance
212	[M] <sup>+</sup> (Molecular Ion)	Low
183	[M - C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>	High
105	[C <sub>6</sub> H <sub>5</sub> CO] <sup>+</sup>	High
77	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>	Medium

## Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound like **1,1-Diphenyl-1-propanol**.



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